(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Description

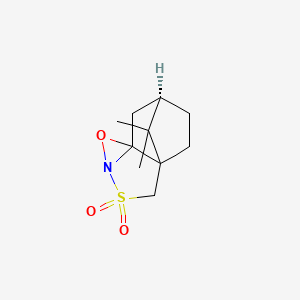

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine (CAS: 104372-31-8) is a chiral oxaziridine derivative derived from camphorsulfonic acid. Its molecular formula is C₁₀H₁₅NO₃S, with a molecular weight of 229.29 g/mol, and it exhibits a melting point of 170–174°C . This compound is the R-enantiomer of the camphorsulfonyl oxaziridine family and is widely recognized as a stereoselective oxidizing agent in asymmetric synthesis.

Key applications include:

- Asymmetric hydroxylation of enolates to generate chiral alcohols .

- Phosphotriester oxidation in oligonucleotide and ADP-ribosylated peptide synthesis .

- Sulfur oxygenation in biomimetic iron-thiolate complexes .

Its enantiomer, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CAS: 104322-63-6), shares identical physical properties but opposite stereochemical effects .

Properties

IUPAC Name |

(8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9?,10?,11?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJBUGPGFNISJ-PZAWXBCYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CCC13CS(=O)(=O)N4C3(C2)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104372-31-8, 104322-63-6 | |

| Record name | 11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane-3,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S)-(+)-(10-Camphorsulphonyl)oxaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of Camphorsulfonamide

The first step involves converting (1R)-(-)-10-camphorsulfonic acid into its sulfonamide derivative. Treatment with thionyl chloride generates the sulfonyl chloride intermediate, which is subsequently reacted with ammonia or a primary amine. For example, condensation with ammonium hydroxide yields camphorsulfonamide, a stable crystalline compound.

Imine Synthesis

The sulfonamide undergoes condensation with a ketone or aldehyde to form the camphorsulfonimine. Steric effects from the camphor framework direct the reaction, favoring imine formation at the less hindered exo position. This step is typically conducted in anhydrous dichloromethane under reflux, with molecular sieves to sequester water.

Oxidation of Camphorsulfonimines to Oxaziridines

The critical oxidation step converts camphorsulfonimines into the target oxaziridine. Two primary methods are employed, both exploiting the stereoelectronic properties of the camphor scaffold.

Oxidation with Potassium Monoperoxysulfate (Oxone)

Oxone (2KHSO₅·KHSO₄·K₂SO₄) in a buffered aqueous-acetonitrile system is the most widely used oxidant. The reaction proceeds at 0–5°C over 4–6 hours, achieving near-quantitative conversion.

Mechanistic Insight :

Oxone generates a dioxirane intermediate, which transfers an oxygen atom to the imine nitrogen. Steric hindrance from the camphor moiety ensures oxidation occurs exclusively from the endo face, yielding a single oxaziridine enantiomer.

Reaction Conditions :

Peracetic Acid Oxidation

Alternative oxidation with peracetic acid in dichloromethane at -20°C provides comparable yields but requires stringent temperature control. This method is less common due to handling challenges associated with peracids.

Comparative Analysis of Oxidation Methods :

| Parameter | Oxone Method | Peracetic Acid Method |

|---|---|---|

| Reaction Time | 4–6 hours | 2–3 hours |

| Temperature | 0–5°C | -20°C |

| Yield | 90–95% | 85–90% |

| Byproducts | Minimal | Acetic acid |

| Scalability | Excellent | Moderate |

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from chloroform-hexane mixtures. The compound crystallizes as colorless needles with a sharp melting point of 166–167°C.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.05 (s, 3H, CH₃), 1.40–1.80 (m, 4H, camphor CH₂), 2.20 (s, 1H, SO₂), 3.10 (d, 1H, J = 12 Hz, N–O).

Functionalization and Derivatives

The camphorsulfonyl group permits further modification to tailor reactivity:

Halogenated Derivatives

Electron-withdrawing substituents, such as chlorine at the C8 position, enhance oxidative power. For example, (8,8-dichlorocamphorsulfonyl)oxaziridine is synthesized by chlorinating the camphor precursor prior to imine formation.

Steric Tuning

Bulky substituents on the sulfonamide nitrogen (e.g., tert-butyl) modulate reaction rates in enantioselective oxidations. These derivatives are prepared using substituted amines during the sulfonamide synthesis step.

Applications in Asymmetric Synthesis

While beyond preparation scope, understanding applications contextualizes method optimization:

Chemical Reactions Analysis

Types of Reactions

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Asymmetric Synthesis in Medicinal Chemistry

One of the primary applications of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is in the asymmetric synthesis of various pharmaceuticals. It serves as an oxidizing agent that selectively introduces hydroxyl groups into organic molecules, which is crucial for creating chiral centers.

Key Applications:

- Proton Pump Inhibitors : It is used in the asymmetric synthesis of proton pump inhibitors such as Omeprazole and Lansoprazole, which are vital for treating gastric acid-related conditions .

- Polyhydroxylated Pyrrolidines : The compound facilitates the synthesis of polyhydroxylated pyrrolidines, which are important in drug development due to their biological activity .

- Chiral α-Hydroxy Ketones : It converts prochiral ketone enolates into optically active α-hydroxy ketones, essential building blocks in pharmaceuticals and natural products .

Environmental Applications

This compound has also been utilized in environmental science, particularly in the removal of hazardous substances from wastewater.

Notable Use:

- Removal of Sulfur Mustard : The compound is incorporated into impregnated silica nanoparticles for the effective removal of sulfur mustard from contaminated water sources. This application highlights its potential role in environmental remediation efforts .

Synthetic Intermediate

In organic synthesis, this compound acts as a versatile synthetic intermediate. Its electrophilic nature allows it to participate in various reactions, enhancing the efficiency and selectivity of chemical processes.

Examples of Reactions:

- Diastereoselective Hydroxylation : It is involved in the diastereoselective hydroxylation of chlorophylls a and b enolate anions, demonstrating its utility in complex organic transformations .

- Modification of Myosin Inhibitors : The compound has been used to modify blebbistatin for investigations into myosin inhibitor design, showcasing its relevance in biochemistry research .

Case Study 1: Asymmetric Oxidation

A study demonstrated the use of this compound for the asymmetric oxidation of deoxyvasicinone to produce (S)-(-)-vasicinone with high enantioselectivity. This reaction exemplifies its effectiveness as an oxidant in producing chiral compounds necessary for pharmaceutical applications .

Case Study 2: Enantiomeric Separation

Research focused on developing a chromatographic method for the separation and determination of the S-isomer of (10-camphorsulfonyl) oxaziridine. The method showed high linearity and robustness, indicating its potential for quality control in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Enantiomeric Comparison: (1R)-(-)- vs. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Key Findings :

- In the hydroxylation of TAN1251A , (1R)-(-)-CSO produced a 2:1 ratio of isomers 521:522 , whereas (1S)-(+)-CSO yielded a 2:3 ratio . This inversion highlights the enantiomer's role in controlling reaction pathways.

- During vasicinone synthesis, (1R)-(-)-CSO generated (S)-(-)-vasicinone (62% ee), while (1S)-(+)-CSO produced (R)-(+)-vasicinone (71% ee) .

Comparison with Other Oxaziridine Derivatives

While the evidence primarily focuses on camphorsulfonyl oxaziridines, other oxaziridine derivatives (e.g., Davis oxaziridines with varying substituents) are known in literature. However, (1R)-(-)-CSO and (1S)-(+)-CSO are distinguished by:

Reaction-Specific Performance

Notable Observations:

- (1S)-(+)-CSO is preferred in DNA synthesis due to faster oxidation kinetics (6 min vs. iodine’s 18 s) and reduced side reactions .

- (1R)-(-)-CSO is critical in asymmetric catalysis where inverse stereoselectivity is required .

Commercial Availability

Both enantiomers are commercially available from suppliers like abcr , TCI , and Sigma-Aldrich , with prices ranging from €148.90/25g (abcr) to higher tiers for analytical-grade purity .

Q & A

Basic Questions

Q. What are the key structural characteristics of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine, and how do they influence its reactivity in organic synthesis?

- Answer : The compound (CAS 104372-31-8) has the molecular formula C₁₁H₁₇NO₄S and a molecular weight of 259.32 g/mol . Its chiral camphorsulfonyl group confers enantioselectivity, while the oxaziridine ring (a three-membered heterocycle with N, O, and C) acts as an electrophilic oxygen transfer agent. The rigidity of the camphor scaffold stabilizes the transition state in stereoselective reactions, making it effective in asymmetric oxidations .

Q. How is this compound utilized as an oxidizing agent in solid-phase oligonucleotide synthesis, and what advantages does it offer over traditional iodine-based methods?

- Answer : It replaces iodine-based oxidizers in anhydrous conditions to prevent hydrolysis of moisture-sensitive phosphite triesters during DNA/RNA synthesis. Unlike iodine, it avoids side reactions with sulfur-containing protecting groups (e.g., biotin tags) and improves coupling efficiency. Typical protocols involve 6-minute oxidation steps in acetonitrile or dichloromethane .

Advanced Research Questions

Q. What experimental strategies are recommended for analyzing the enantiomeric excess (ee) of sulfoxides synthesized via this compound-mediated asymmetric oxidation?

- Answer : Enantiomeric purity can be determined using chiral HPLC with cellulose-based columns or by ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃). Polarimetry is also effective, as the camphorsulfonyl group provides a strong optical rotation signal. For validation, compare results with racemic mixtures or literature-reported ee values .

Q. In X-ray crystallographic studies, how does the pseudoaxial conformation of the oxaziridine ring in this compound affect its reactivity in stereoselective transformations?

- Answer : X-ray analysis reveals a pseudoaxial conformation with a dihedral angle of 97.16° between the oxaziridine ring and the camphorsulfonyl group. This spatial arrangement directs oxygen transfer to the less hindered face of prochiral sulfides, enabling predictable stereoselectivity (up to 98% ee in sulfide-to-sulfoxide oxidations) .

Q. What methodologies are effective in detecting unreacted this compound and its reduced imine byproduct during reaction monitoring?

- Answer : Standard TLC (silica gel, DCM/acetone) fails to visualize these species. Instead, use molybdophosphoric acid staining (10% in ethanol) with heating: oxaziridine (Rf = 0.62) and imine (Rf = 0.28) show distinct spots. Alternatively, monitor via ¹H NMR for characteristic imine proton signals at δ 7.5–8.0 ppm .

Q. How can researchers optimize reaction parameters when employing this compound in the α-hydroxylation of enolates to maximize yield and stereoselectivity?

- Answer : Key parameters include:

- Solvent : Use aprotic solvents (e.g., THF, CH₂Cl₂) to stabilize enolates.

- Temperature : Perform reactions at –78°C to minimize side reactions.

- Stoichiometry : Use 1.1–1.2 equivalents of oxaziridine to ensure complete conversion.

- Additives : Include Hünig’s base (e.g., DIPEA) to scavenge sulfonic acid byproducts. Validate via in situ FTIR or LC-MS .

Q. What computational approaches have been employed to predict the reactivity of this compound derivatives, and how do these models correlate with experimental outcomes?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the oxaziridine ring’s electronic structure and transition states. These studies predict regioselectivity in oxygen transfer reactions, which align with experimental X-ray data and kinetic resolution outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.